molecular formula C18H20N2O2 B4693870 2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE

2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE

Cat. No.: B4693870
M. Wt: 296.4 g/mol
InChI Key: RRQMFDDQAFYBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE is an organic compound belonging to the class of phenylacetamides It is characterized by its complex structure, which includes a phenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(13-15-7-3-1-4-8-15)19-11-12-20-18(22)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMFDDQAFYBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE typically involves the reaction of phenylacetic acid with ethylamine to form an intermediate, which is then further reacted with acetic anhydride. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetamide: A simpler analog with similar structural features but different chemical properties.

    N-Phenylacetamide: Another related compound with distinct biological activities.

    2-Phenyl-2-phenylamino-acetamide: Exhibits different reactivity and applications.

Uniqueness

2-PHENYL-N-[2-(2-PHENYLACETAMIDO)ETHYL]ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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